N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide
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Overview
Description
N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form the pyridine ring . The spirocyclic framework is then constructed through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.
Scientific Research Applications
N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and pyridine derivatives, such as:
- N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide analogs with different substituents on the pyridine ring.
- Spirocyclic compounds with similar structural frameworks but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic framework and a pyridine ring with chloro and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-22-14-13(17)7-12(8-18-14)9-19-15(21)20-5-6-23-11-16(10-20)3-2-4-16/h7-8H,2-6,9-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDOKFKYXBNREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CNC(=O)N2CCOCC3(C2)CCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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